(S)-Benzyl (1-(butylamino)-3-methyl-1-oxobutan-2-yl)carbamate
Overview
Description
(S)-Benzyl (1-(butylamino)-3-methyl-1-oxobutan-2-yl)carbamate is a compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (1-(butylamino)-3-methyl-1-oxobutan-2-yl)carbamate typically involves the reaction of an appropriate amine with a carbamate precursor. One common method involves the use of carbon dioxide and amines in the presence of a catalyst. For example, a continuous synthesis approach using carbon dioxide and 1,8-diazabicyclo[5.4.0]undec-7-ene as an additive has been reported . This method offers mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of carbamates often relies on the reaction of alkyl isocyanates with alcohols or the oxidative coupling of amines with carbonates. These methods are scalable and can produce carbamates in large quantities. The use of green synthesis techniques, such as microwave irradiation and eco-friendly catalysts, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (1-(butylamino)-3-methyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted carbamates .
Scientific Research Applications
(S)-Benzyl (1-(butylamino)-3-methyl-1-oxobutan-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-Benzyl (1-(butylamino)-3-methyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter . This mechanism is crucial in the treatment of conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate: Known for its potent enzyme inhibitory activity.
Bis-carbamates: Used as low-molecular-weight organogelators with unique self-assembly properties.
Uniqueness
(S)-Benzyl (1-(butylamino)-3-methyl-1-oxobutan-2-yl)carbamate is unique due to its specific structural features and stereochemistry, which contribute to its distinct chemical reactivity and biological activity. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications set it apart from other carbamates .
Properties
IUPAC Name |
benzyl N-[(2S)-1-(butylamino)-3-methyl-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-4-5-11-18-16(20)15(13(2)3)19-17(21)22-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,18,20)(H,19,21)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDZVQZKGGWHTE-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743965 | |
Record name | Benzyl [(2S)-1-(butylamino)-3-methyl-1-oxobutan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219323-42-9 | |
Record name | Phenylmethyl N-[(1S)-1-[(butylamino)carbonyl]-2-methylpropyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219323-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl [(2S)-1-(butylamino)-3-methyl-1-oxobutan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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